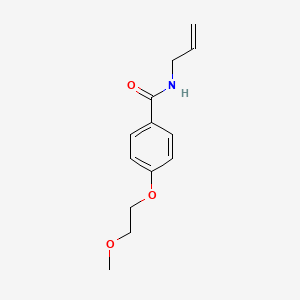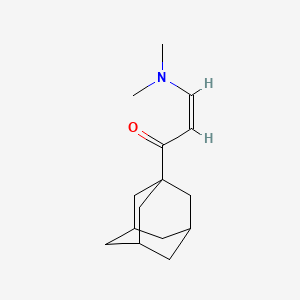![molecular formula C21H20N4O B4615616 N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide, typically involves multistep synthetic routes that can include cyclization reactions, substitutions, and condensations. For example, the synthesis of related pyrazole compounds has been reported through routes that involve the bioisosteric replacement of indazole rings, suggesting the versatility of synthetic approaches for this class of compounds (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their chemical behavior and biological activity. Studies involving X-ray crystallography and spectroscopic methods (NMR, IR, Mass Spectrometry) are commonly used to elucidate the structure of these compounds. For instance, the crystal structure analysis of related pyrazole derivatives has provided insights into their conformation, molecular geometry, and intermolecular interactions, which are essential for understanding their reactivity and interaction with biological targets (Kumara et al., 2018).
Scientific Research Applications
Anticancer Potential
A novel approach in drug discovery has been illuminated by the concept of molecular hybridization, leading to the synthesis of indole derivatives linked to pyrazole moieties. These compounds have been developed as antitumor agents, showing significant promise in in vitro screenings against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). Notably, some of these hybrids have demonstrated exceptional anticancer inhibition, particularly against the HepG2 cancer cell line, outperforming standard reference drugs such as doxorubicin. Further investigations into their mechanisms have involved cell cycle analysis, apoptosis studies, and enzymatic assays, highlighting their potential as strong candidates for anticancer drugs (Hassan et al., 2021).
Synthetic Applications
In the realm of synthetic chemistry, the use of 2-(2-bromophenyl)ethyl groups as building blocks for radical cyclization reactions onto azoles has been explored to create tri- and tetra-cyclic heterocycles. This methodology has been applied successfully to imidazoles, pyrroles, indoles, and pyrazoles, showcasing the versatility of aryl radicals in forming new 6-membered rings through intramolecular homolytic aromatic substitution. These developments not only enhance the synthetic toolkit available to chemists but also pave the way for novel compounds with potential biological activities (Allin et al., 2005).
Nematocidal Evaluation
The search for novel agrochemicals has led to the synthesis of pyrazole carboxamide derivatives, a class known for its fungicidal properties. Recent studies have expanded this class to include fluorine-containing pyrazole carboxamides, which, despite showing weak fungicidal activity, have demonstrated significant nematocidal efficacy against Meloidogyne incognita. This finding opens new avenues for the development of effective nematocides, highlighting the potential of pyrazole carboxamides in agricultural applications (Zhao et al., 2017).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-6-8-15(9-7-14)19-12-20(25-24-19)21(26)22-11-10-16-13-23-18-5-3-2-4-17(16)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIARKUBFHQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine](/img/structure/B4615534.png)



![diethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4615588.png)
![ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4615596.png)

![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)
![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)
![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)
![methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4615639.png)
![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)
